molecular formula C8H4BrClF4 B8183820 1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B8183820
M. Wt: 291.47 g/mol
InChI Key: WJGBPJXIAFMSTL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4BrClF4. This compound is characterized by the presence of bromomethyl, chloro, fluoro, and trifluoromethyl substituents on a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-chloro-4-fluoro-2-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl may reduce its reactivity.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents like nitrating mixture (HNO3/H2SO4) or halogenating agents (Cl2, Br2) under acidic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, halo, or other substituted benzene derivatives.

    Oxidation: Formation of 5-chloro-4-fluoro-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: In the preparation of functionalized polymers and advanced materials with specific properties.

    Biology and Medicine: As a precursor in the synthesis of biologically active compounds and potential drug candidates.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing groups on the benzene ring influence the reactivity and orientation of incoming electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-4-(trifluoromethyl)benzene
  • 1-Bromo-3-(trifluoromethyl)benzene
  • 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

Uniqueness

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene is unique due to the combination of substituents on the benzene ring, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

1-(bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF4/c9-3-4-1-6(10)7(11)2-5(4)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGBPJXIAFMSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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